molecular formula C18H18N2O3 B4947690 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B4947690
M. Wt: 310.3 g/mol
InChI Key: RNQIEQMAYGRLNB-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-cyano-2-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants and solvents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide: Unique due to its specific substitution pattern on the phenoxy and acetamide groups.

    Other Acetamides: Compounds with similar acetamide backbones but different substituents, such as 2-(4-chloro-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.

    Phenoxy Derivatives: Compounds with similar phenoxy groups but different functional groups, such as 2-(4-cyano-2-hydroxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-6-15(13(12)2)20-18(21)11-23-16-8-7-14(10-19)9-17(16)22-3/h4-9H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIEQMAYGRLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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